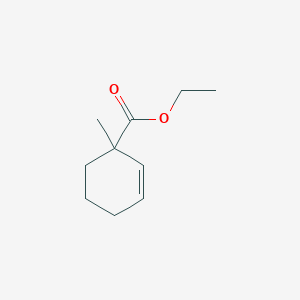

1-Meth-ylcyclohexenecarboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Meth-ylcyclohexenecarboxylic acid ethyl ester is an ester derived from carboxylic acids . Esters are widespread and naturally occurring compounds, often found in fruits and flowers due to their pleasant fragrances . They are also present in animal fats and many biologically important molecules .

Synthesis Analysis

Esters, including 1-Meth-ylcyclohexenecarboxylic acid ethyl ester, are typically prepared from carboxylic acids . The carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

The molecular structure of 1-Meth-ylcyclohexenecarboxylic acid ethyl ester is represented by the formula C9H16O2 .Chemical Reactions Analysis

Esters undergo various reactions, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . One such reaction is hydrolysis, where the ester is split with water . The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters, including 1-Meth-ylcyclohexenecarboxylic acid ethyl ester, are derived from carboxylic acids . They are often pleasant-smelling liquids, responsible for the fragrant odors of fruits and flowers .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Industrial Organic Chemistry

1-Meth-ylcyclohexenecarboxylic acid ethyl ester is used in the synthesis of 4-(4’-hydroxyphenyl)- and 4-(2’-hydroxy-5’-methylphenyl)methyl cyclohexane carboxylic acid ethyl esters . These esters are synthesized from phenol and para-cresol . The structure of the esters synthesized is studied, and their inhibiting activity in photooxidation of a petroleum phosphor produced from the heavy pyrolysis tar fraction is examined .

Photochemical Oxidation of Petroleum and Petroleum Products

An interesting and promising research area is photochemical oxidation of petroleum and petroleum products . In contrast to thermal treatment, light exposure enables selective delivery of energy to a component of the reaction mixture, which is important for such multicomponent systems as oil .

Petroleum Phosphors (PPs) Stabilization

Petroleum phosphors (PPs) are labile oil products and, when exposed to solar light and atmospheric oxygen, they are subject to photooxidative processes making shorter their service life . Therefore, it is necessary to find inhibitors that stabilize PPs without interfering with the components responsible for luminescence .

Environmentally Friendly Anionic Surfactant

The environmentally friendly anionic surfactant fatty acid methyl ester sulfonate (MES) was prepared by esterification of waste cooking oil (WCO), a low-cost raw material, followed by sulfonation with chlorosulfonic acid . MES production from WCO (W-MES) gave yields up to 78% .

Emulsifying Agents

Several studies have focused on the use of methyl ester sulfonates as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions .

Eigenschaften

IUPAC Name |

ethyl 1-methylcyclohex-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-12-9(11)10(2)7-5-4-6-8-10/h5,7H,3-4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDNXSZXHPDKDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Meth-ylcyclohexenecarboxylic acid ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)

![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)

![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)

![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2494777.png)

![1-((2-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494779.png)